molecular formula C15H18N2O4S B1515398 Ethyl 2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylate CAS No. 225525-49-5

Ethyl 2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylate

Cat. No.: B1515398
CAS No.: 225525-49-5
M. Wt: 322.4 g/mol
InChI Key: SSRXDQAQOCIAFY-UHFFFAOYSA-N
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Description

Ethyl 2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylate is a chemical compound with the molecular formula C15H18N2O4S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylate typically involves the reaction of benzothiazole derivatives with tert-butoxycarbonyl (Boc) protecting groups. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

Ethyl 2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing an active amine group that can interact with biological targets. This interaction can modulate various biochemical pathways, leading to its observed effects .

Properties

CAS No.

225525-49-5

Molecular Formula

C15H18N2O4S

Molecular Weight

322.4 g/mol

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C15H18N2O4S/c1-5-20-12(18)9-6-7-10-11(8-9)22-13(16-10)17-14(19)21-15(2,3)4/h6-8H,5H2,1-4H3,(H,16,17,19)

InChI Key

SSRXDQAQOCIAFY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)OC(C)(C)C

Origin of Product

United States

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